1,4-Benzenediamine, 2,3,5,6-tetrafluoro-

Vue d'ensemble

Description

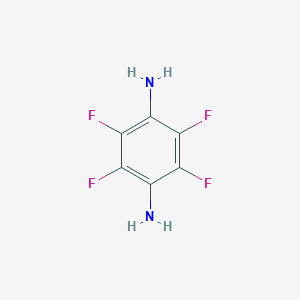

1,4-Benzenediamine, 2,3,5,6-tetrafluoro- is a useful research compound. Its molecular formula is C6H4F4N2 and its molecular weight is 180.1 g/mol. The purity is usually 95%.

The exact mass of the compound 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114704. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is often used as a monomer in the synthesis of polymers , suggesting that its targets could be the reactive sites in polymer chains.

Mode of Action

2,3,5,6-Tetrafluoro-1,4-phenylenediamine interacts with its targets through chemical reactions. As a monomer, it can participate in polymerization reactions to form polymeric structures . The presence of the amine (-NH2) groups allows it to react with other monomers or polymers, contributing to the formation of the polymer chain.

Pharmacokinetics

Given its use in material science and organic synthesis , it is likely that these properties would depend on the specific conditions of its use, such as the presence of other chemicals and the physical environment.

Result of Action

The primary result of the action of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine is the formation of polymeric structures . These polymers can have various properties depending on the other monomers used in the reaction and the conditions of the polymerization process.

Action Environment

The action, efficacy, and stability of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of other chemicals, and the specific conditions of the polymerization process .

Activité Biologique

1,4-Benzenediamine, 2,3,5,6-tetrafluoro- (CAS No. 1198-64-7) is a fluorinated aromatic amine with significant applications in various fields including materials science and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article reviews the available literature on the biological effects of this compound, focusing on toxicity studies, genotoxicity, and potential health impacts.

- Molecular Formula : CHFN

- Molecular Weight : 180.103 g/mol

- Melting Point : 145 °C

- Boiling Point : 213.1 °C

- Density : 1.6 g/cm³

Repeated Dose Toxicity

Studies have demonstrated that repeated oral exposure to 1,4-benzenediamine at varying concentrations does not lead to serious health effects in animal models. Notably:

- NOAEL (No Observed Adverse Effect Level) :

| Study Type | Concentration | NOAEL (mg/kg bw/d) | Observations |

|---|---|---|---|

| Dietary Exposure | 0.05% - 0.1% | 50 | No toxic effects reported |

| Topical Application | 5% - 10% | 17.2 | No treatment-related effects |

| Dermal Exposure | 3% | Not specified | Increased enzyme activity noted |

Genotoxicity

The genotoxic potential of the compound has been extensively studied:

- In vitro studies indicated some positive results for genotoxicity; however, in vivo studies consistently showed negative results up to doses close to the median lethal dose range (75–100 mg/kg) . This suggests that while there may be some concerns regarding genetic damage in vitro, these do not translate into significant risks in living organisms.

Carcinogenicity

Data regarding the carcinogenic potential of this compound is limited:

- Long-term studies involving Fischer 344 rats and B6C3F1 mice did not show a significant increase in tumor incidence when exposed to dietary concentrations ranging from 625 ppm to 1250 ppm over two years . Thus, no definitive conclusions can be drawn regarding its carcinogenicity.

Case Studies and Research Findings

Recent studies have explored the compound's applications and biological interactions:

- Material Science Applications : The compound is utilized in the synthesis of polyimides and other polymeric materials due to its thermal stability and chemical resistance . Its incorporation into polymers enhances mechanical properties and thermal stability.

- Pharmaceutical Research : Investigations into the pharmacological properties of fluorinated aromatic amines suggest that they may exhibit enhanced biological activity compared to their non-fluorinated counterparts . However, specific studies on therapeutic efficacy using this compound remain sparse.

Applications De Recherche Scientifique

Applications in Material Science

1. Polymer Additives

1,4-Benzenediamine, 2,3,5,6-tetrafluoro- is utilized as an antioxidant in polymers and rubber products. Its ability to inhibit oxidative degradation enhances the longevity and stability of materials used in various industrial applications. The compound's fluorinated structure contributes to its effectiveness by providing thermal stability and resistance to chemical attack .

2. Dye and Pigment Synthesis

The compound has been explored for synthesizing dyes and pigments due to its aromatic amine structure. Recent studies have focused on modifying phenylenediamine oligomers to create conjugated systems with enhanced optical properties for use in electronic devices and coatings .

| Application Area | Specific Use |

|---|---|

| Polymer Science | Antioxidant additive for plastics and rubber |

| Dye Chemistry | Synthesis of modified oligomers for dyes |

Pharmaceutical Applications

1. Drug Development

Research indicates that derivatives of 1,4-benzenediamine can be used as intermediates in the synthesis of pharmaceutical compounds. Its structural characteristics make it a suitable candidate for developing drugs targeting various diseases .

2. Toxicological Studies

The compound has been subjected to numerous toxicological assessments to evaluate its safety profile for potential therapeutic uses. Studies have shown that it can induce dermal irritation and sensitization in animal models, which is crucial for understanding its implications in drug formulation .

Environmental Applications

1. Environmental Monitoring

Due to its potential toxicity and persistence in the environment, 1,4-benzenediamine, 2,3,5,6-tetrafluoro- is monitored as part of environmental assessments. Its degradation products are studied to evaluate their impact on aquatic life and ecosystems .

2. Remediation Technologies

Research into the use of this compound in remediation technologies has emerged, focusing on its ability to bind with pollutants and facilitate their removal from contaminated sites. The fluorinated structure may enhance adsorption properties on various substrates .

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted by LANXESS demonstrated the effectiveness of 1,4-benzenediamine derivatives as antioxidants in rubber formulations. The results indicated a significant reduction in oxidative degradation when compared to non-additive formulations.

Case Study 2: Toxicological Assessment

An assessment by NICNAS highlighted the compound's dermal toxicity through a series of controlled studies involving guinea pigs and rabbits. The findings underscored the need for careful handling and usage regulations to mitigate health risks associated with exposure.

Propriétés

IUPAC Name |

2,3,5,6-tetrafluorobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFYRXJKYAVFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061611 | |

| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-64-7 | |

| Record name | 2,3,5,6-Tetrafluoro-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diaminotetrafluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluorobenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is significant about the synthesis of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine described in the research?

A1: The research highlights a novel method for synthesizing 2,3,5,6-Tetrafluoro-1,4-phenylenediamine through successive ammonolysis of chloropentafluorobenzene in the presence of a copper catalyst []. This method exploits the differing reactivity of fluorine and chlorine atoms in the presence and absence of a copper catalyst. The research demonstrates that noncatalytic ammonolysis of chloropentafluorobenzene primarily replaces fluorine atoms, while the presence of a copper catalyst facilitates chlorine atom replacement. This controlled, stepwise substitution provides a new route to this specific diamine compound.

Q2: What are the key findings regarding the ammonolysis of chloropentafluorobenzene?

A2: The research reveals that the ammonolysis of chloropentafluorobenzene proceeds through distinct pathways depending on the presence or absence of a copper catalyst []. In the absence of a catalyst, the reaction primarily targets fluorine atoms, particularly those in the para and ortho positions relative to the chlorine atom. This selectivity leads to the formation of 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline as the major products. Conversely, introducing a copper(I) salt as a catalyst shifts the reaction towards the substitution of the chlorine atom. This catalytic pathway allows for the synthesis of different fluorinated aniline derivatives, showcasing the significant influence of copper catalysts on the regioselectivity of the ammonolysis reaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.